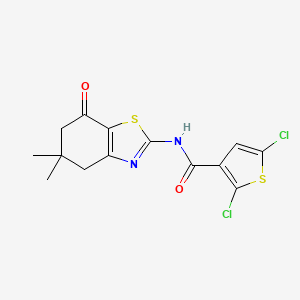

2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2S2/c1-14(2)4-7-10(8(19)5-14)22-13(17-7)18-12(20)6-3-9(15)21-11(6)16/h3H,4-5H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGXAPPPRFYEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes chlorination to introduce the dichloro substituents. The benzothiazole moiety is synthesized separately, often starting from 2-aminothiophenol and reacting it with appropriate carbonyl compounds. The final step involves coupling the dichlorothiophene with the benzothiazole derivative under amide formation conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzothiazole moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are required to confirm these effects.

Industry: In materials science, the compound can be used in the development of novel polymers or as a component in electronic devices due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate[5][5].

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and similar analogues:

Biological Activity

2,5-Dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2N2O2S |

| Molecular Weight | 369.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C16H14Cl2N2O2S |

The biological activity of benzothiazole derivatives like this compound is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The compound acts by inhibiting key enzymes involved in bacterial cell division and DNA replication:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and topoisomerase IV in Escherichia coli, crucial for bacterial DNA replication and transcription.

- Antibacterial Activity : Studies indicate that the compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Biological Activity Data

Recent studies have reported various biological activities associated with similar benzothiazole derivatives. Below is a summary table showcasing the antibacterial activity of related compounds:

Case Studies

- Antibacterial Efficacy : A comparative study demonstrated that benzothiazole derivatives exhibited superior antibacterial potency compared to standard antibiotics like ampicillin and streptomycin. The compounds showed IC50 values ranging from 0.0033 to 0.046 μg/mL against DNA gyrase inhibition .

- Cytotoxicity Evaluation : In vitro studies using HepG2 human liver cell lines indicated that these compounds are non-toxic at effective concentrations for bacterial inhibition . This suggests a favorable therapeutic index for potential clinical applications.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis typically involves multi-step reactions with key intermediates. For example, the use of dichloromethane or dimethylformamide (DMF) as solvents, combined with triethylamine as a base, facilitates nucleophilic substitution and condensation reactions . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of intermediates like 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Pilot-scale trials with controlled reflux conditions (e.g., 80–100°C for 4–6 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) are recommended .

Q. What analytical methods are critical for structural characterization?

Comprehensive characterization requires:

- NMR spectroscopy : 1H and 13C NMR to confirm backbone connectivity and substituent positions (e.g., distinguishing thiophene vs. benzothiazole protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1680 cm⁻¹, N–H stretches at ~3300 cm⁻¹) .

- Elemental analysis : Validation of C, H, N, S content within ±0.4% of theoretical values .

Q. How should initial biological activity screening be designed?

Prioritize in vitro assays for antimicrobial, anticancer, or enzyme-inhibitory activity. For example:

- Antimicrobial testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity assays : MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing effects of the 2,5-dichlorothiophene moiety enhance electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the benzothiazol-2-amine group. Density Functional Theory (DFT) calculations can map charge distribution, while kinetic studies (e.g., varying solvent polarity) reveal transition-state stabilization. Evidence from analogous systems shows that substituents like chlorine increase reaction rates by 20–30% in polar aprotic solvents .

Q. How to resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) .

- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding effects from byproducts .

- Structure-activity correlation : Compare bioactivity trends with structurally similar compounds (e.g., thiophene- vs. benzene-based analogs) to identify pharmacophores .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations are essential. For example:

- Docking : Target enzymes like DNA gyrase (PDB: 1KZN) to predict binding modes and affinity scores (ΔG ≤ −8 kcal/mol suggests strong inhibition) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.